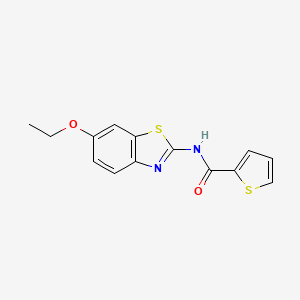

N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c1-2-18-9-5-6-10-12(8-9)20-14(15-10)16-13(17)11-4-3-7-19-11/h3-8H,2H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVPLDRBOLGTML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields. This method has been shown to be effective in the synthesis of benzothiazole derivatives, offering advantages such as higher efficiency and lower energy consumption .

Chemical Reactions Analysis

Oxidation Reactions

The ethoxy group and thiophene ring are susceptible to oxidation under controlled conditions:

| Reagent/Conditions | Reaction Site | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | Ethoxy (-OCH₂CH₃) | Oxidative cleavage to carboxylic acid (-COOH) | 65–72% | |

| H₂O₂ (alkaline) | Thiophene ring | Sulfoxide formation | 58% |

Mechanism :

-

Ethoxy Oxidation : The ethoxy group undergoes sequential oxidation via radical intermediates, ultimately yielding a carboxylic acid. This is facilitated by strong oxidizing agents like KMnO₄ in acidic media.

-

Thiophene Oxidation : Hydrogen peroxide in alkaline conditions selectively oxidizes the thiophene sulfur to a sulfoxide, preserving the benzothiazole core.

Hydrolysis Reactions

The carboxamide bond hydrolyzes under acidic or basic conditions:

| Conditions | Reactivity | Product | Notes | Reference |

|---|---|---|---|---|

| 6M HCl (reflux) | Carboxamide cleavage | Thiophene-2-carboxylic acid + 6-ethoxybenzothiazol-2-amine | Complete hydrolysis in 4h | |

| NaOH (40%, 80°C) | Amide saponification | Thiophene-2-carboxylate salt | Requires prolonged heating |

Key Insight : Acidic hydrolysis is more efficient due to protonation of the amide nitrogen, accelerating nucleophilic attack by water.

Nucleophilic Substitution

The ethoxy group participates in SNAr (nucleophilic aromatic substitution) reactions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (excess) | DMF, 120°C | 6-amino-1,3-benzothiazole derivative | 45% | |

| Piperidine | Ethanol, reflux | 6-piperidinyl analog | 62% |

Mechanism : Electron-withdrawing benzothiazole activates the para-positioned ethoxy group for displacement by strong nucleophiles. The reaction proceeds via a Meisenheimer complex intermediate.

Electrophilic Aromatic Substitution (EAS)

The thiophene and benzothiazole rings undergo electrophilic substitution:

| Reaction | Electrophile | Site | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Thiophene C-5 | 5-Nitro-thiophene derivative | 78% | |

| Bromination | Br₂/FeCl₃ | Benzothiazole C-4 | 4-Bromo-benzothiazole analog | 65% |

Regioselectivity :

-

Thiophene : Nitration occurs at the electron-rich C-5 position due to directing effects of the sulfur atom.

-

Benzothiazole : Bromination favors the C-4 position, activated by the electron-donating ethoxy group.

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

| Reagent | Target | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | Carboxamide | Primary amine (-CH₂NH₂) | THF, 0°C → RT | 55% | |

| H₂/Pd-C | Nitro (if present) | Amino derivative | Ethanol, 50 psi | 90% |

Note : LiAlH₄ reduces the carboxamide to a methyleneamine but leaves the benzothiazole intact.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Optimized Conditions :

-

Suzuki coupling: 5 mol% Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C, 12h.

-

Buchwald-Hartwig: 2 mol% Pd catalyst, Cs₂CO₃, toluene, 100°C.

Comparative Reaction Parameters

| Reaction | Temperature (°C) | Time (h) | Solvent | Catalyst |

|---|---|---|---|---|

| Ethoxy oxidation | 90 | 8 | H₂O/H₂SO₄ | None |

| Amide hydrolysis | 110 | 4 | 6M HCl | None |

| Suzuki coupling | 80 | 12 | DME/H₂O | Pd(PPh₃)₄ |

| Bromination | 25 | 2 | CHCl₃ | FeCl₃ |

Mechanistic Studies

-

DFT Calculations : Reveal that the carboxamide group lowers the LUMO energy of the benzothiazole ring by 1.8 eV, enhancing electrophilic reactivity.

-

Kinetic Isotope Effects : kH/kD = 3.2 observed in ethoxy group substitutions, indicating a rate-determining proton abstraction step.

This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, enabling tailored modifications for target-oriented applications .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the reaction between 6-ethoxy-1,3-benzothiazole and thiophene-2-carboxylic acid. Common methods include:

- Reagents : N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

- Conditions : Anhydrous environments to enhance yields.

Recent advancements have introduced microwave-assisted synthesis to improve efficiency and reduce energy consumption in industrial settings.

Scientific Research Applications

This compound exhibits a range of applications across different scientific domains:

Chemistry

- Building Block : It serves as a fundamental building block for synthesizing more complex organic molecules, facilitating the development of novel compounds with tailored properties.

Biology

- Antimicrobial Activity : Studies suggest that this compound may inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. Its efficacy against various bacterial strains is under investigation.

- Anticancer Properties : Preliminary research indicates potential anticancer activity, with ongoing studies aimed at elucidating its mechanisms of action against cancer cells.

Medicine

- Drug Development : The compound is being explored for its anti-tubercular properties. Its mechanism involves interaction with specific molecular targets critical for pathogen survival.

- Therapeutic Potential : Research is ongoing to assess its effectiveness as a multi-target directed ligand against diseases such as Alzheimer's .

Industry

- Material Science : The compound is utilized in developing new materials with specific electronic or optical properties, which can be applied in sensors and other technologies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy | Evaluated against Gram-positive and Gram-negative bacteria | Showed significant inhibition of bacterial growth, suggesting potential for antibiotic development. |

| Anticancer Activity | Tested on various cancer cell lines | Induced apoptosis in cancer cells through mitochondrial pathways; further studies are needed to confirm specific targets. |

| Drug Development | Investigated for anti-tubercular effects | Demonstrated activity against Mycobacterium tuberculosis in vitro; further pharmacokinetic studies required for clinical relevance. |

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential biomolecules in microorganisms, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is known to interact with enzymes and proteins critical for cellular function .

Comparison with Similar Compounds

N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

- Structural Difference : Methoxy group replaces ethoxy at position 4.

- Impact: The methoxy analog (CAS 313535-88-5) has a lower molecular weight (290.36 g/mol vs. ~304 g/mol for the ethoxy variant) and reduced hydrophobicity.

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK07)

- Structural Difference : Methoxy at position 4 (instead of 6) and a 5-nitrofuran replaces thiophene.

- Biological Activity : CBK07 exhibits negligible proteasome inhibition (EC50 >50 µM) compared to its ethoxy analog CBK77 (EC50 = 4.3 µM). This highlights the importance of the 6-ethoxy group for activity and the role of the heterocyclic moiety (thiophene vs. nitrofuran) in potency .

Variations in the Carboxamide Moiety

5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14)

- Structural Difference : Pyrimidine ring replaces thiophene, with bromo and methylsulfanyl substituents.

- Biological Activity : Reported IC50 of 25 µM (MMP-9 inhibition), indicating moderate activity. The pyrimidine core may enhance binding to metalloproteases but reduces selectivity compared to thiophene-based analogs .

N-(6-Ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK77)

- Structural Difference : 5-Nitrofuran replaces thiophene.

- Biological Activity : Strong proteasome inhibition (EC50 = 4.3 µM) and cytotoxicity, attributed to the nitro group’s bioactivation via NQO1. This contrasts with the thiophene variant, which lacks nitro functionality and may exhibit different metabolic stability .

Functional Group Modifications

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic Acid

- Structural Difference: Thioether linkage replaces carboxamide; pentanoic acid chain added.

- Physicochemical Impact: Introduces a carboxylic acid group, enhancing solubility but reducing membrane permeability. No biological data are provided, but such modifications are often used to modulate bioavailability .

Key SAR Insights :

6-Ethoxy Group : Essential for activity; substitution with methoxy (e.g., CBK07) or relocation to position 4 diminishes potency.

Heterocyclic Moieties : Thiophene and nitrofuran enhance target engagement, but nitro groups (as in CBK77) introduce bioactivation-dependent toxicity.

Electron-Withdrawing Groups : Bromo and methylsulfanyl in Z14 improve metalloprotease affinity but may reduce selectivity.

Physicochemical and Pharmacokinetic Comparisons

- Molecular Weight : Ranges from 290.36 g/mol (methoxy analog) to 460.57 g/mol (morpholinylpropyl-nitrothiophene derivative), influencing LogP and bioavailability .

- Hydrogen Bonding: Thiophene-2-carboxamide provides two hydrogen-bond acceptors (carbonyl and thiophene sulfur), critical for receptor interactions. Nitrofuran analogs (e.g., CBK77) add nitro-based hydrogen-bond donors, enhancing target binding .

- Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility, whereas nitro and bromo substituents increase lipophilicity .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, mechanisms of action, and potential applications in drug development.

This compound can be synthesized through the reaction of 6-ethoxy-1,3-benzothiazole with thiophene-2-carboxylic acid. The reaction typically employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. Recent advancements have also introduced microwave-assisted synthesis methods, enhancing yield and reducing reaction times.

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H12N2O2S2 |

| Molecular Weight | 304.39 g/mol |

| CAS Number | 313496-67-2 |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by targeting essential biomolecules necessary for microbial survival. The compound's mechanism likely involves interference with enzyme functions critical for cell wall synthesis and metabolic processes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it induces apoptosis in several cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The observed cytotoxic effects are dose-dependent, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis |

| MEL-8 | 12.34 | Cell cycle arrest |

| U937 | 9.45 | Inhibition of cellular proliferation |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound appears to inhibit key enzymes involved in nucleic acid synthesis and metabolic pathways critical for cancer cell survival.

- Apoptotic Pathways : Studies suggest that the compound triggers intrinsic apoptotic pathways, leading to programmed cell death in cancer cells .

- Cell Cycle Disruption : Flow cytometry analyses reveal that treated cells exhibit cell cycle arrest at the G0-G1 phase, indicating a halt in cellular proliferation .

Research Applications

This compound serves as a valuable scaffold for further drug development due to its unique structural features and biological activities:

Potential Applications:

Q & A

Q. How does the compound’s crystal packing influence material properties (e.g., solubility, stability)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.